N-Carbobenzyloxy-L-phenylalanine CAS number 1161-13-3
N-Carbobenzyloxy-L-phenylalanine CAS number 1161-13-3
An In-depth Technical Guide to N-Carbobenzyloxy-L-phenylalanine (Z-Phe-OH)
Executive Summary & Chemical Profile
N-Carbobenzyloxy-L-phenylalanine (Z-Phe-OH), CAS 1161-13-3 , is a foundational building block in modern peptide chemistry and pharmaceutical manufacturing.[1] It represents the L-enantiomer of phenylalanine protected at the
This protecting group strategy, pioneered by Bergmann and Zervas, provides a unique orthogonality profile essential for complex peptide synthesis. Unlike the acid-labile Boc group or the base-labile Fmoc group, the Z-group is stable against mild acids (e.g., trifluoroacetic acid) and bases, but is cleanly removed via catalytic hydrogenolysis.[1] This property makes Z-Phe-OH a critical intermediate in the synthesis of HIV protease inhibitors, neurokinin antagonists, and chiral ligands for asymmetric catalysis.[1]
Table 1: Physicochemical Specifications
| Property | Specification |
| CAS Number | 1161-13-3 |
| Molecular Formula | |
| Molecular Weight | 299.32 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 85 – 89 °C |
| Solubility | Soluble in DMF, DMSO, Ethyl Acetate, Methanol; Insoluble in water |
| Purity (HPLC) | |
| Optical Rotation | |
| Stability | Stable under normal conditions; hygroscopic |
Synthesis & Manufacturing: The Schotten-Baumann Protocol
The industrial and laboratory-scale synthesis of Z-Phe-OH relies on the Schotten-Baumann reaction .[1] This biphasic acylation protocol ensures the protection of the amine without racemizing the chiral center—a critical requirement for pharmaceutical precursors.
Reaction Mechanism
The reaction involves the nucleophilic attack of the L-phenylalanine amine nitrogen onto the carbonyl carbon of benzyl chloroformate (Cbz-Cl).[1] The base (NaOH) serves two roles:[1]
-
Neutralizes the HCl byproduct to drive the equilibrium forward.
-
Keeps the amino acid in its soluble carboxylate form (
).
Validated Experimental Protocol
-
Reagents: L-Phenylalanine (1.0 eq), Benzyl chloroformate (1.1 eq), 2N NaOH (2.2 eq), 2N HCl (for workup).
-
Solvent System: Water/Dioxane or Water/THF (to solubilize Cbz-Cl).[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve L-phenylalanine in 2N NaOH at 0°C. The low temperature prevents hydrolysis of the Cbz-Cl reagent.
-
Acylation: Dropwise add Benzyl chloroformate while simultaneously adding stoichiometric NaOH to maintain pH > 9.
-
Critical Control Point: If pH drops below 8, the amine becomes protonated (
) and non-nucleophilic, stalling the reaction.
-
-
Acidification: After 2 hours, wash with ether to remove unreacted Cbz-Cl. Acidify the aqueous layer to pH 2 using cold 2N HCl.
-
Crystallization: The product, Z-Phe-OH, precipitates as an oil that solidifies or is extracted into ethyl acetate.
-
Purification: Recrystallize from Ethyl Acetate/Hexane to achieve >99% purity.
Synthesis Pathway Diagram
Figure 1: Schotten-Baumann synthesis pathway for Z-Phe-OH. The reaction requires strict pH control to maintain the nucleophilicity of the amine.
Application in Peptide Synthesis
Z-Phe-OH is a cornerstone of Liquid Phase Peptide Synthesis (LPPS) and specific Solid Phase Peptide Synthesis (SPPS) strategies requiring orthogonal protection.[1]
Orthogonality & Chemo-selectivity
In complex synthesis, chemists must remove protecting groups selectively.
-
Vs. Boc: Boc is removed by TFA.[2] Z-groups are stable to TFA.[1]
-
Vs. Fmoc: Fmoc is removed by Piperidine (base). Z-groups are stable to bases.[1]
-
Removal: Z-groups are removed by Catalytic Hydrogenolysis (
) or strong acids (HBr/AcOH, HF).[1]
This allows Z-Phe-OH to be used at the N-terminus of a peptide chain that contains acid-sensitive side chains (like Boc-Lysine) or base-sensitive linkers.[1]
Deprotection Mechanism (Hydrogenolysis)
The "green" removal of the Z-group is a key advantage in drug manufacturing, avoiding harsh acids.
-
Adsorption: The Z-Phe-peptide adsorbs onto the Palladium surface.[1]
-
Hydrogenation:
cleaves the benzylic C-O bond. -
Decarboxylation: The resulting carbamic acid is unstable and spontaneously decarboxylates, releasing
and toluene, leaving the free amine.
Peptide Coupling Workflow
Figure 2: Standard workflow for incorporating Z-Phe-OH into a peptide chain. Note the mild deprotection step yielding volatile byproducts.
Pharmaceutical Applications
Z-Phe-OH serves as a chiral scaffold in the development of peptidomimetics—drugs that mimic the structure of peptides but possess better bioavailability.
HIV Protease Inhibitors
HIV protease cleaves peptide bonds at phenylalanine sites. Drugs designed to inhibit this enzyme often use Phenylalanine isosteres. Z-Phe-OH is a starting material for:
-
Core Pharmacophores: Synthesis of hydroxyethylene isosteres found in first-generation protease inhibitors.[1]
-
Stereochemical Control: The pre-defined L-configuration of Z-Phe-OH ensures the correct chirality of the final drug candidate, which is essential for enzyme binding affinity.[1]
Enzyme Substrates
Z-Phe-OH derivatives (e.g., Z-Phe-Arg-AMC) are used as fluorogenic substrates to assay enzyme activity (e.g., Cathepsin B/L).[1] The Z-group mimics the hydrophobic pocket of the enzyme, positioning the scissile bond correctly.
Analytical Characterization
To verify the identity and purity of Z-Phe-OH, the following analytical parameters are standard.
-
1H NMR (DMSO-d6, 400 MHz):
-
HPLC Conditions:
-
Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5µm).
-
Mobile Phase: Acetonitrile : Water (0.1% TFA) gradient.
-
Detection: UV @ 254 nm (Strong absorption due to two phenyl rings).[1]
-
References
-
Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der peptid-synthese.[1][][2] Berichte der deutschen chemischen Gesellschaft.[4]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[1][][5][6] Chemical Reviews.
-
ChemicalBook. (2024). N-Cbz-L-Phenylalanine Properties and MSDS.
-
PubChem. (2024). Compound Summary: N-Carbobenzyloxy-L-phenylalanine.[1][7][8][5][9][10][11][12] National Library of Medicine.
-
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis.[13][14] Wiley-Interscience.[1] (Standard text for deprotection mechanisms).
Sources
- 1. CAS 1161-13-3: L-Phenylalanine, N-[(phenylmethoxy)carbonyl… [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 5. Cas 1161-13-3,N-Cbz-L-Phenylalanine | lookchem [lookchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. N-Carbobenzyloxy-L-phenylalanyl N-hydroxysuccinimide ester | C21H20N2O6 | CID 12876457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. Benzyloxycarbonyl-L-phenylalanine | C17H17NO4 | CID 70878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. N-Cbz-L-Phenylalanine | 1161-13-3 [chemicalbook.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. Page loading... [wap.guidechem.com]
- 13. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Benzyl Ethers [organic-chemistry.org]
